2-(2,4-Dimethoxyphenyl)-N-(7-(hydroxyamino)-7-oxoheptyl)thiazole-5-carboxamide
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Overview
Description
XP5 is a potent, orally active inhibitor of histone deacetylase 6 (HDAC6). It has shown significant antiproliferative activity against various cancer cell lines, including those resistant to other histone deacetylase inhibitors. XP5 enhances antitumor immunity when combined with a PD-L1 inhibitor in melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
XP5 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions. Specific details on the synthetic route are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of XP5 involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
XP5 undergoes various chemical reactions, including:
Oxidation: XP5 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on XP5, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving XP5 include organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of XP5 include various analogs and derivatives that retain the core structure but have different functional groups. These products are often tested for their biological activity to identify potential new therapeutic agents .
Scientific Research Applications
XP5 has a wide range of scientific research applications, including:
Chemistry: XP5 is used as a tool compound to study the role of histone deacetylase 6 in various biochemical pathways.
Biology: Researchers use XP5 to investigate the effects of histone deacetylase inhibition on cellular processes such as gene expression, cell cycle regulation, and apoptosis.
Medicine: XP5 is being studied for its potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.
Industry: XP5 is used in the development of new drugs and therapeutic strategies targeting histone deacetylase 6
Mechanism of Action
XP5 exerts its effects by inhibiting histone deacetylase 6, an enzyme involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. XP5 also enhances antitumor immunity by modulating the immune response, particularly when used in combination with PD-L1 inhibitors .
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Panobinostat: A potent inhibitor of multiple histone deacetylases with applications in cancer treatment.
Belinostat: An inhibitor of histone deacetylases used in the treatment of peripheral T-cell lymphoma.
Uniqueness of XP5
XP5 is unique due to its high specificity for histone deacetylase 6 and its ability to overcome resistance in certain cancer cell lines. Its combination with PD-L1 inhibitors also sets it apart from other histone deacetylase inhibitors, providing a novel approach to cancer immunotherapy .
Properties
Molecular Formula |
C19H25N3O5S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H25N3O5S/c1-26-13-8-9-14(15(11-13)27-2)19-21-12-16(28-19)18(24)20-10-6-4-3-5-7-17(23)22-25/h8-9,11-12,25H,3-7,10H2,1-2H3,(H,20,24)(H,22,23) |
InChI Key |
KPMUSOQFDJSLDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)NCCCCCCC(=O)NO)OC |
Origin of Product |
United States |
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